molecular formula C17H9Cl2FN4O2 B1674777 利特拉祖里尔 CAS No. 103337-74-2

利特拉祖里尔

货号: B1674777
CAS 编号: 103337-74-2
分子量: 391.2 g/mol
InChI 键: XQKYUBTUOHHNDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

莱特拉祖里的确切作用机制尚不完全清楚。据信它通过干扰细胞内寄生虫的代谢途径来靶向细胞内寄生虫。该化合物的作用机制及其涉及的分子靶点仍处于研究阶段 .

生化分析

Biochemical Properties

Letrazuril interacts with various enzymes, proteins, and other biomolecules in the body. The specific biochemical reactions involving Letrazuril are not fully annotated .

Cellular Effects

Letrazuril has shown potential in treating AIDS-related cryptosporidial diarrhea . It has been shown in an animal model to prevent infections by organisms closely related to the intracellular parasite Cryptosporidium . Treated patients develop temporary drug-related side-effects including abnormal liver function tests and skin rashes .

Molecular Mechanism

It is known that Letrazuril has been used in trials studying the treatment of HIV Infections and Cryptosporidiosis .

Temporal Effects in Laboratory Settings

The temporal effects of Letrazuril in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .

Dosage Effects in Animal Models

The effects of Letrazuril vary with different dosages in animal models. Specific details about threshold effects, toxic or adverse effects at high doses are not fully documented .

Metabolic Pathways

The metabolic pathways that Letrazuril is involved in, including any enzymes or cofactors that it interacts with, are not fully documented .

Transport and Distribution

The transport and distribution of Letrazuril within cells and tissues, including any transporters or binding proteins that it interacts with, are not fully documented .

Subcellular Localization

The subcellular localization of Letrazuril and any effects on its activity or function are not fully documented .

化学反应分析

莱特拉祖里会发生各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。

    还原: 还原反应可以改变莱特拉祖里中存在的官能团。

    取代: 该化合物可以进行取代反应,特别是涉及氯和氟原子。这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 .

相似化合物的比较

莱特拉祖里与二苯基乙腈类中的其他化合物类似,例如地克拉祖里。莱特拉祖里因其独特的化学结构而独一无二,其中包括三嗪环以及氯和氟原子的存在。这种独特的结构可能有助于其独特的生物活性及其潜在的治疗应用 .

类似化合物:

  • 地克拉祖里
  • 托特拉祖里
  • 克拉祖里

准备方法

莱特拉祖里的合成涉及多个步骤,通常从二苯基乙腈核的形成开始具体的反应条件和工业生产方法在文献中尚未公开,但已知该化合物是为研究目的合成的 .

属性

IUPAC Name

2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4O2/c18-13-5-11(24-17(26)23-15(25)8-22-24)6-14(19)16(13)12(7-21)9-1-3-10(20)4-2-9/h1-6,8,12H,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKYUBTUOHHNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869392
Record name [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103337-74-2
Record name Letrazuril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103337742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letrazuril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12663
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [2,6-Dichloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LETRAZURIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8736VCB22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letrazuril
Reactant of Route 2
Letrazuril
Reactant of Route 3
Letrazuril
Reactant of Route 4
Letrazuril
Reactant of Route 5
Letrazuril
Reactant of Route 6
Letrazuril
Customer
Q & A

Q1: What is the mechanism of action of Letrazuril against Cryptosporidium?

A1: While the provided research highlights Letrazuril's potential against Cryptosporidium, its exact mechanism of action against this parasite remains unclear [, , ]. Further research is needed to elucidate the specific pathways targeted by Letrazuril in Cryptosporidium.

Q2: What are the potential side effects of Letrazuril observed in clinical studies?

A2: One of the most common side effects observed in clinical trials of Letrazuril is a transient skin rash, which typically resolves upon discontinuation of the drug [, ].

Q3: Apart from Cryptosporidium, what other applications does Letrazuril have in veterinary medicine?

A3: Letrazuril has demonstrated potential in treating equine protozoal myeloencephalitis (EPM) caused by Sarcocystis neurona []. Studies suggest that Letrazuril, as a triazine-based anticoccidial agent, can be effective in both treating and preventing S. neurona infections in horses.

Q4: What are the limitations of the existing research on Letrazuril in treating cryptosporidiosis?

A4: Current research on Letrazuril for cryptosporidiosis, particularly in AIDS patients, is limited by several factors:

  • Small Sample Sizes: Many studies involve a small number of patients, making it difficult to draw definitive conclusions about efficacy and generalizability to larger populations [, , ].
  • Open-Label Design: Several studies lack blinding or a placebo control group, which can introduce bias and limit the strength of the findings [, , ].
  • Short Follow-up Periods: Some studies have limited follow-up durations, making it difficult to assess the long-term efficacy of Letrazuril and the potential for relapse [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。